(S)-1-(2-Aminopyridin-3-yl)ethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(2-aminopyridin-3-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3,(H2,8,9)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHIJGHJYYFDQH-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CC=C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(N=CC=C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652193 | |
| Record name | (1S)-1-(2-Aminopyridin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936718-00-2 | |
| Record name | (1S)-1-(2-Aminopyridin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Characterization and Structural Elucidation of S 1 2 Aminopyridin 3 Yl Ethanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.
Proton (¹H) NMR Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For (S)-1-(2-Aminopyridin-3-yl)ethanol, the ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methine proton of the ethyl group, the methyl protons, and the protons of the amino and hydroxyl groups.
While specific spectral data for this compound is not widely available in the public domain, analysis of related structures provides expected chemical shift regions. For instance, in a similar compound, the aromatic protons of the pyridine ring typically appear in the downfield region of the spectrum. The methine proton (CH) adjacent to the hydroxyl group would likely appear as a quartet, coupled to the neighboring methyl protons. The methyl protons (CH₃) would in turn appear as a doublet. The protons of the amino (NH₂) and hydroxyl (OH) groups are often observed as broad singlets, and their chemical shifts can be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Pyridine-H | 7.0 - 8.5 | m | - |
| NH₂ | 4.5 - 6.0 | br s | - |
| CH(OH) | 4.5 - 5.0 | q | ~6-7 |
| OH | 2.0 - 4.0 | br s | - |
| CH₃ | 1.2 - 1.5 | d | ~6-7 |
Note: This is a predicted data table based on general principles and data from similar compounds. Actual experimental values may vary.
Carbon-13 (¹³C) NMR Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The carbon atoms of the pyridine ring are expected to resonate in the aromatic region of the spectrum, typically between 110 and 160 ppm. The carbon atom bearing the amino group (C-NH₂) and the carbon attached to the ethanol (B145695) substituent will have their chemical shifts influenced by these functional groups. The carbinol carbon (CH-OH) would likely appear in the range of 60-70 ppm, while the methyl carbon (CH₃) would be found in the upfield region, typically below 30 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Pyridine-C | 110 - 160 |
| C-NH₂ | 150 - 160 |
| C-CH(OH)CH₃ | 135 - 145 |
| CH(OH) | 60 - 70 |
| CH₃ | 20 - 25 |
Note: This is a predicted data table based on general principles and data from similar compounds. Actual experimental values may vary.
Two-Dimensional (2D) NMR Techniques (e.g., HHCOSY, TOCSY, DEPT)
Two-dimensional NMR techniques are powerful tools for establishing connectivity between atoms in a molecule.
HH-COSY (Homonuclear Correlation Spectroscopy) would be used to identify proton-proton couplings. For this compound, this would clearly show the correlation between the methine proton and the methyl protons of the ethanol side chain, as well as couplings between adjacent protons on the pyridine ring.
TOCSY (Total Correlation Spectroscopy) provides correlations between all protons within a spin system. This would be particularly useful for identifying all the protons belonging to the pyridine ring system, even if they are not directly coupled.
DEPT (Distortionless Enhancement by Polarization Transfer) experiments help in distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for example, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. This would aid in the definitive assignment of the carbinol and methyl carbons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₇H₁₀N₂O, corresponding to a molecular weight of 138.17 g/mol . guidechem.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode ESI-MS, the compound would be expected to readily form a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 139.18. This pseudomolecular ion peak would be the base peak or a very prominent peak in the spectrum, confirming the molecular weight of the compound. Fragmentation in the ESI source is typically minimal, which simplifies the interpretation of the mass spectrum.
LC-MS/MS for Analytical Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. nih.gov This technique is highly sensitive and selective, making it ideal for the quantitative analysis of compounds in complex mixtures. nih.gov
For this compound, an LC-MS/MS method would involve separating the compound from a sample matrix using a suitable HPLC column, followed by detection using a mass spectrometer. nih.gov In the tandem MS stage, the protonated molecule ([M+H]⁺ at m/z 139) would be selected as the precursor ion and subjected to collision-induced dissociation (CID). The resulting fragment ions (product ions) would be characteristic of the compound's structure. For example, a common fragmentation pathway for such a molecule would be the loss of a water molecule from the protonated parent ion, leading to a fragment at m/z 121. Another likely fragmentation would be the cleavage of the C-C bond between the pyridine ring and the ethanol side chain. The specific fragmentation pattern observed would provide a unique "fingerprint" for this compound, enabling its highly specific detection and quantification in various analytical applications. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy is a key method for identifying the functional groups within a molecule and probing the nature of its chemical bonds.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Intramolecular Interactions
Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the characteristic functional groups of this compound. The spectrum is defined by the vibrations of its constituent parts: the pyridine ring, the primary amine group, the hydroxyl group, and the aliphatic C-H bonds.
The presence of the hydroxyl (-OH) group is typically confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹. The primary amine (-NH₂) group is characterized by a pair of bands in the 3300-3500 cm⁻¹ range, corresponding to symmetric and asymmetric stretching vibrations. nih.gov The C-H stretching vibrations of the methyl and methine groups are expected in the 2850-3000 cm⁻¹ region.
Aromatic C-H stretching from the pyridine ring appears above 3000 cm⁻¹. The characteristic C=C and C=N stretching vibrations of the pyridine ring are found in the 1400-1650 cm⁻¹ fingerprint region. A significant peak corresponding to the C-O stretching of the secondary alcohol is anticipated around 1050-1150 cm⁻¹. researchgate.net
Crucially, FTIR can reveal intramolecular interactions. Hydrogen bonding between the hydroxyl group's hydrogen and the lone pair of electrons on the amino group's nitrogen, or the pyridine ring's nitrogen, would lead to a broadening and a shift to lower frequency (a redshift) of the O-H stretching band. This provides insight into the molecule's preferred conformation.
Table 1: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretching (H-bonded) | 3200–3600 (broad) |
| N-H (Amine) | Asymmetric & Symmetric Stretching | 3300–3500 (two bands) |
| C-H (Aromatic) | Stretching | 3000–3100 |
| C-H (Aliphatic) | Stretching | 2850–3000 |
| C=C, C=N (Pyridine) | Ring Stretching | 1400–1650 |
Electronic Absorption Spectroscopy
This technique provides information on the electronic transitions within the molecule, which are directly related to its chromophoric system.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is used to characterize the chromophoric 2-aminopyridine (B139424) system of the molecule. The electronic spectrum of pyridine and its derivatives is dominated by π→π* transitions. nih.govelsevierpure.com For this compound, the primary chromophore is the 2-aminopyridine ring.
The amino (-NH₂) and hydroxyl (-OH) groups act as auxochromes, substituents that can modify the absorption characteristics of the chromophore. These electron-donating groups typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π→π* absorption bands of the pyridine ring. sciforum.net
One would expect to observe strong absorption bands in the UV region, likely between 200 and 300 nm. For example, a related compound, 1-pyridin-3-yl-ethylamine, exhibits absorption maxima at 204 nm and 258 nm. sielc.com The spectrum of this compound is predicted to show characteristic bands corresponding to these π→π* transitions. A weaker n→π* transition, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be present, though it might be obscured by the more intense π→π* bands. nih.gov The solvent environment can also influence the position of these bands. researchgate.net
Table 2: Predicted UV-Vis Absorption Maxima for this compound
| Transition Type | Chromophore | Expected λmax (nm) |
|---|---|---|
| π → π* | 2-Aminopyridine Ring | ~230–240 |
| π → π* | 2-Aminopyridine Ring | ~270–290 |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including its absolute stereochemistry. researchgate.netnih.gov For a chiral molecule like this compound, single-crystal X-ray diffraction analysis would provide unambiguous proof of the (S)-configuration at the stereogenic center (the carbon atom bearing the hydroxyl group).
This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a detailed three-dimensional map of electron density within the crystal, from which the precise positions of all atoms can be determined. mdpi.com This allows for the accurate measurement of bond lengths, bond angles, and torsion angles.
While a specific crystal structure for this compound is not publicly available, analysis would yield data similar to that of other characterized pyridine derivatives.
Table 3: Representative Crystallographic Data Obtainable for this compound
| Parameter | Description |
|---|---|
| Chemical Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | ų |
| Z | Number of molecules per unit cell |
| Density (calculated) | g/cm³ |
This crystallographic data provides the ultimate confirmation of the molecule's connectivity, conformation, and absolute configuration.
Theoretical and Computational Investigations of S 1 2 Aminopyridin 3 Yl Ethanol
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the investigation of molecular structures and properties. DFT methods are instrumental in understanding the electronic structure, reactivity, and spectroscopic characteristics of organic molecules.
Geometrical Optimization and Conformational Landscapes
The first step in the computational analysis of a molecule like (S)-1-(2-Aminopyridin-3-yl)ethanol involves determining its most stable three-dimensional structure. This is achieved through geometrical optimization, a process that locates the minimum energy conformation on the potential energy surface. For a flexible molecule with multiple rotatable bonds, a thorough conformational search is crucial to identify all low-energy conformers.
For instance, a comprehensive DFT study on the chiral tobacco alkaloid (-)-S-anabasine, which also features a pyridine (B92270) ring and a chiral center, revealed a complex conformational landscape. nih.gov Although numerous conformations are possible, calculations indicated that only two are significantly populated in both the gas phase and in solution. nih.gov This highlights that even for molecules with considerable flexibility, specific intramolecular interactions can greatly restrict the number of stable conformers. A similar approach for this compound would involve rotating the bonds connecting the ethanol (B145695) side chain to the pyridine ring and the hydroxyl and amino groups to map out the potential energy surface and identify the global minimum and other low-energy conformers.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution, Natural Bond Orbital (NBO) Analysis)
Understanding the electronic structure of a molecule is key to predicting its reactivity and properties. DFT calculations provide valuable insights into the distribution of electrons within the molecule.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
In a study of 4-aminopyridine (B3432731) 4-aminopyridinium (B8673708) thiocyanate, DFT calculations were used to determine the HOMO and LUMO energies, which provided insights into the molecule's polarizability and reactivity parameters. worldscientific.com For aminopyridine derivatives, the distribution of HOMO and LUMO often involves the pyridine ring and the amino group, indicating their importance in electronic transitions and chemical reactions. researchgate.netnih.gov
Charge Distribution and Molecular Electrostatic Potential (MEP): The distribution of electron density in a molecule can be visualized through Mulliken charge analysis and Molecular Electrostatic Potential (MEP) maps. MEP maps are particularly useful for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In studies of aminopyridine derivatives, MEP analysis has been used to pinpoint the sites most susceptible to electrophilic and nucleophilic attack. researchgate.net
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It can quantify the strength of bonds, analyze charge transfer interactions, and identify hyperconjugative effects. In a study of (-)-S-anabasine, NBO analysis revealed that hyperconjugative effects are a key factor in determining the conformational equilibrium between its main rotamers. nih.gov For this compound, NBO analysis would be crucial for understanding the intramolecular hydrogen bonding between the hydroxyl and amino groups and the pyridine nitrogen.
A representative table of FMO data for a related aminopyridine derivative is shown below:
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| 4-Aminopyridine | -5.89 | -0.98 | 4.91 |
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)
DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds.
Vibrational Frequencies (IR and Raman): Theoretical calculations of vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra to confirm the structure of a molecule and to assign the observed spectral bands to specific vibrational modes. For aminopyridine derivatives, DFT has been used to calculate the vibrational spectra and has shown good agreement with experimental data. researchgate.net
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another valuable application of DFT. By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict the chemical shifts. These predictions can be used to assign peaks in experimental NMR spectra and to distinguish between different isomers or conformers. youtube.comacs.orgacs.org Machine learning approaches combined with DFT are also emerging to provide highly accurate predictions of NMR parameters. nih.gov
A table illustrating the comparison between experimental and calculated ¹³C NMR chemical shifts for a pyridine derivative is presented below:
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |
|---|---|---|
| C2 | 150.1 | 151.2 |
| C3 | 123.8 | 124.5 |
| C4 | 135.9 | 136.4 |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and Optical Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study molecules in their excited states. It is a powerful method for predicting electronic absorption and emission spectra (UV-Vis and fluorescence).
TD-DFT calculations can determine the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is crucial for understanding the photophysical properties of a molecule. For example, TD-DFT studies on 2-(2'-aminophenyl)benzothiazole derivatives have been used to investigate the effect of substituents on their absorption and emission spectra, aiding in the design of fluorescent probes. nih.gov Similar studies on pyridine and aniline (B41778) derivatives attached to nanoclusters have shown how these aromatic amines can influence the optical properties of the system. nih.gov
For this compound, TD-DFT would be employed to predict its UV-Vis spectrum, identifying the wavelengths of maximum absorption and the nature of the electronic transitions involved (e.g., π→π* or n→π* transitions).
Quantum Chemical Modeling of Reaction Mechanisms
Quantum chemical calculations are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the activation energies associated with each step.
DFT has been widely used to study a variety of reactions involving amines and pyridine derivatives. For example, the mechanism of pyridine oxidation by hydrogen peroxide has been investigated using quantum chemical calculations to provide a deeper understanding of this class of reactions. nih.gov In another study, the amine-mediated ring-opening polymerization of N-carboxyanhydrides was explored using DFT to determine the rate-determining steps and the role of primary versus secondary amines. nih.gov More complex catalytic cycles, such as those involving chiral phosphoric acids for the synthesis of atropisomers, have also been successfully modeled, revealing the crucial role of non-covalent interactions in determining enantioselectivity. rsc.org
For this compound, quantum chemical modeling could be used to investigate its potential reaction pathways, such as its synthesis or its involvement in further chemical transformations.
Analysis of Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions
Non-covalent interactions, particularly hydrogen bonds, play a critical role in determining the structure, stability, and function of molecules. In this compound, the presence of hydroxyl and amino groups, along with the pyridine nitrogen, allows for the formation of intramolecular hydrogen bonds.
Computational methods are essential for characterizing these interactions. High-level ab initio calculations and DFT can be used to analyze the strength and nature of hydrogen bonds. nih.gov NBO analysis is particularly useful for quantifying the stabilization energy associated with hydrogen bonding. nih.govunison.mx The theory of "Atoms in Molecules" (AIM) is another powerful tool that analyzes the topology of the electron density to identify and characterize non-covalent interactions. unison.mx
A table summarizing the calculated hydrogen bond energies for different conformers of a related aminoalcohol is provided below:
| Conformer | Hydrogen Bond Type | Calculated Energy (kcal/mol) |
|---|---|---|
| 2-Aminoethanol (gauche) | O-H···N | -3.5 |
| 3-Aminopropanol (cyclic) | O-H···N | -4.2 |
Chemical Reactivity and Derivatization Studies of S 1 2 Aminopyridin 3 Yl Ethanol
Functionalization at the Amino Group (e.g., Schiff Base Formation)
The primary amino group on the pyridine (B92270) ring is a potent nucleophile, making it a primary site for various functionalization reactions. Among the most common transformations is the formation of Schiff bases (or imines).
Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.netnih.gov This reaction is a reversible equilibrium, and the formation of the Schiff base is usually driven to completion by removing the water formed during the reaction. For aminopyridines, the resulting imine is conjugated with the aromatic ring system.
The reaction of (S)-1-(2-Aminopyridin-3-yl)ethanol with an aldehyde or ketone would proceed as follows:
The nucleophilic amino group attacks the electrophilic carbonyl carbon of the aldehyde or ketone.
This is followed by the elimination of a water molecule to form the C=N double bond characteristic of a Schiff base. researchgate.net
These Schiff bases derived from aminopyridines can serve as important ligands in coordination chemistry, capable of forming stable complexes with various metal ions. nih.gov Furthermore, the formation of Schiff bases with salicylaldehydes can yield compounds with interesting photophysical properties, such as fluorescence, which can be exploited in analytical applications. researchgate.net
| Reaction Type | Reagent | Functional Group Targeted | Product | Description |
| Schiff Base Formation | Aldehyde or Ketone | Primary Amino Group | Imine | Condensation reaction forming a C=N double bond, often used for creating ligands or for analytical purposes. researchgate.net |
| Acylation | Acyl Halide or Anhydride | Primary Amino Group | Amide | Forms a stable amide bond, a common transformation in organic synthesis. |
| Sulfonylation | Sulfonyl Chloride | Primary Amino Group | Sulfonamide | Reaction with reagents like Dansyl Chloride to introduce a sulfonamide group, often for fluorescence labeling. |
Modifications of the Hydroxyl Group (e.g., Esterification, Etherification)
The secondary hydroxyl group in the ethanol (B145695) substituent is another key site for chemical modification. Its reactivity allows for the introduction of a wide array of functionalities through esterification and etherification reactions.
Esterification: The hydroxyl group can be converted into an ester by reacting with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). These reactions are typically catalyzed by an acid or a coupling agent. For instance, esterification can be conducted in an alcohol solvent under acidic conditions, often at elevated temperatures to drive the reaction to completion. google.co.in
Etherification: The formation of an ether linkage involves converting the hydroxyl group into an alkoxide, which then acts as a nucleophile to attack an alkyl halide (Williamson ether synthesis). Alternatively, modifications can be achieved through reactions like Michael addition to activated alkenes, such as reacting the alcohol with methyl acrylate (B77674) in the presence of a base. google.com These modifications can significantly alter the solubility and electronic properties of the parent molecule.
Reactions Involving the Pyridine Nitrogen
The nitrogen atom within the pyridine ring possesses a lone pair of electrons, rendering it basic and nucleophilic. pearson.com This site can readily undergo reactions with electrophiles without disrupting the ring's aromaticity.
A primary reaction is N-alkylation or N-acylation. More significantly, the pyridine nitrogen can be targeted by electrophilic aminating reagents. Reagents such as hydroxylamine-O-sulfonic acid (HOSA) or O-mesitylenesulfonylhydroxylamine (MSH) can react with pyridine derivatives to form N-aminopyridinium salts. nih.gov This transformation introduces a positive charge onto the pyridine ring, profoundly altering the molecule's electronic properties and solubility.
Another key reaction is N-oxidation. Pyridine N-oxides can be formed by treating the pyridine derivative with an oxidizing agent like a peroxy acid. These N-oxides are versatile intermediates; for example, they can be used in reactions with isocyanides to synthesize substituted 2-aminopyridines, demonstrating a method to further modify the core structure. nih.gov
Development of Analytical Derivatization Methodologies
Derivatization is a crucial strategy in analytical chemistry to enhance the detectability and separation of analytes. Given its chiral nature and multiple functional groups, this compound is both a candidate for derivatization and a potential chiral derivatizing agent itself. The goal of derivatization is typically to attach a tag that improves chromatographic behavior or boosts the response in a detector. nih.gov
Pre-column Derivatization for Chromatographic Separations
Pre-column derivatization is performed before the sample is injected into the chromatograph, most commonly an HPLC system. nih.govnih.gov The primary aims are to improve chromatographic resolution and increase detection sensitivity. creative-proteomics.com
For this compound, its primary amino group can be targeted by a variety of well-established derivatizing agents:
Fluorescent Tags: Reagents like Dansyl Chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), or 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) react with the amine to yield highly fluorescent derivatives, enabling trace-level detection. creative-proteomics.comsemanticscholar.org
UV-Absorbing Tags: Reagents such as phenyl isothiocyanate (PITC) introduce a strong chromophore, enhancing detection by UV-Vis spectrophotometry. creative-proteomics.com
Conversely, this compound itself can be used as a chiral derivatizing agent . Its reaction with a racemic mixture of chiral carboxylic acids would produce a pair of diastereomers. Because diastereomers have different physical properties, they can be separated using standard, non-chiral reversed-phase HPLC columns. elsevierpure.comresearchgate.net This provides a powerful method for the enantiomeric resolution and quantification of chiral acids.
| Derivatization Reagent | Target Analyte Functional Group | Purpose | Detection Method |
| 9-Fluorenyl Methyl Chloroformate (FMOC-Cl) | Primary/Secondary Amines | Enhance Detection | Fluorescence, UV |
| Phenyl Isothiocyanate (PITC) | Primary/Secondary Amines | Enhance Detection | UV |
| Ortho-Phthaldialdehyde (OPA) (with a thiol) | Primary Amines | Enhance Detection | Fluorescence |
| This compound | Carboxylic Acids | Chiral Separation | MS, UV, Fluorescence |
Derivatization for Enhanced Spectrometric Detection
For mass spectrometry (MS), particularly electrospray ionization (ESI-MS), derivatization can be used to improve ionization efficiency and control fragmentation patterns. A key strategy is to introduce a permanently charged group into the analyte molecule. elsevierpure.comresearchgate.net
The pyridine nitrogen of this compound is an ideal target for this purpose. Alkylation of the pyridine nitrogen with a reagent like methyl iodide would produce a permanently positively charged pyridinium (B92312) salt. This "charge-tagging" dramatically enhances the ESI-MS response in positive ion mode, as the molecule is already an ion and does not need to be protonated in the source. This leads to significantly lower limits of detection. elsevierpure.comresearchgate.net
Similarly, when using this compound as a derivatizing agent for acids, the resulting amide can be subsequently N-alkylated on the pyridine ring. This dual derivatization creates a molecule that is not only easily separable into diastereomers but also exhibits a powerful response in an ESI-MS/MS detector, enabling highly sensitive and selective quantification. elsevierpure.comresearchgate.net The introduction of a chromophore or fluorophore via derivatization also enhances detection for spectrophotometry and spectrofluorimetry. semanticscholar.org For example, reacting the amino group with NBD-Cl produces derivatives with strong absorbance and fluorescence, allowing for sensitive measurement. semanticscholar.org
Applications of S 1 2 Aminopyridin 3 Yl Ethanol in Advanced Chemical Systems
As a Chiral Building Block in Target-Oriented Synthesis
The inherent chirality and multiple functional groups of (S)-1-(2-Aminopyridin-3-yl)ethanol make it an exemplary starting material for target-oriented synthesis. Its stereocenter is often transferred with high fidelity to more complex molecular architectures, providing an efficient route to enantiomerically pure target compounds.
The 2-aminopyridine (B139424) moiety within this compound is a key precursor for the synthesis of fused heterocyclic systems, particularly imidazo[1,2-a]pyridines. nih.govnih.gov This scaffold is of significant interest in medicinal chemistry, forming the core of drugs like Alpidem and Zolpidem. researchgate.net Various synthetic strategies, including multicomponent reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction, allow for the one-pot construction of highly substituted imidazopyridines from 2-aminopyridine derivatives. acs.org By using this compound, chemists can introduce a chiral side chain at the 3-position of the resulting imidazo[1,2-a]pyridine (B132010) ring, a valuable feature for developing new therapeutic agents that target the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) pathway. acs.org
The general synthetic approach involves the condensation of a 2-aminopyridine with an aldehyde and an isocyanide, where the stereochemistry of the chiral alcohol can be preserved throughout the reaction sequence. acs.org
Similarly, the aminopyridine structure serves as a valuable synthon for creating complex pyrimidine-based structures. nih.govarkat-usa.org Pyrimidine (B1678525) derivatives are known for a wide array of pharmacological activities, including antimicrobial and anti-inflammatory effects. nih.gov The synthesis can involve reactions where the amino group of the pyridine (B92270) ring acts as a nucleophile to build the pyrimidine core. nih.gov The use of the chiral this compound allows for the creation of novel pyrimidine derivatives bearing a stereodefined side chain, which can be crucial for biological activity and selectivity. google.com
Chiral amino alcohols are fundamental building blocks in the synthesis of pharmaceuticals and natural product analogs. nih.gov The enantioselective synthesis of key intermediates is a critical step in the development of many modern drugs. For instance, chiral alcohols are crucial intermediates for anticancer agents and treatments for Alzheimer's disease. nih.gov
This compound, with its defined stereochemistry and versatile functional handles, is an ideal candidate for constructing complex pharmaceutical intermediates. The alcohol group can be further functionalized or used to direct subsequent reactions, while the amino and pyridine groups can be incorporated into larger heterocyclic systems common in drug molecules. google.comgoogle.co.in While specific examples starting directly from this compound are proprietary or less documented in open literature, its structural motifs are present in a variety of bioactive molecules. The synthesis of pyrrolobenzodiazepine (PBD) intermediates, for example, often involves complex chiral building blocks where stereochemistry is paramount. google.com The principles of using chiral amino alcohols to generate enantiomerically pure drug precursors are well-established, positioning this compound as a valuable, though specialized, starting material in this field. google.com
Role in Asymmetric Catalysis
The field of asymmetric catalysis heavily relies on the development of novel chiral ligands to control the stereochemical outcome of chemical reactions. The structure of this compound is exceptionally well-suited for this purpose, enabling the creation of ligands that can coordinate to a metal center and create a chiral environment.
The combination of a nitrogen-containing heterocycle (pyridine) and an amino alcohol functionality allows for the synthesis of powerful P,N or N,N-type chelating ligands. google.com.na The nitrogen atoms from the pyridine ring and the amino group can coordinate to a transition metal, while the chiral center adjacent to these coordinating atoms effectively induces asymmetry in the catalytic process.
The synthesis of such ligands typically involves the derivatization of the alcohol and/or amino group. For example, the alcohol can be converted into a phosphinite or phosphine (B1218219) group, creating a P,N-ligand. These ligands have proven effective in a wide range of metal-catalyzed reactions, including asymmetric hydrogenation and hydrosilylation. google.com.nanih.gov The rigidity of the pyridine ring combined with the stereogenic center of the ethanol (B145695) side chain creates a well-defined and sterically hindered chiral pocket around the metal catalyst, which is essential for high enantioselectivity.
| Ligand Type | Potential Synthesis from this compound | Target Reactions |
| P,N-Ligands | Reaction of the alcohol with chlorophosphines (e.g., Ph₂PCl) | Asymmetric Hydrogenation, Hydrosilylation |
| N,N-Ligands | Acylation of the amino group with another N-containing moiety | Asymmetric Henry Reaction, Michael Addition |
| Bisoxazoline Analogs | Cyclization reactions involving the amino and alcohol groups | Copper-Catalyzed Reactions |
Ligands derived from chiral amino alcohols are particularly effective in copper-catalyzed asymmetric transformations. A prime example is the enantioselective Henry (nitroaldol) reaction, a fundamental carbon-carbon bond-forming reaction that produces valuable β-nitro alcohols. nih.gov
In a typical setup, a copper(I) salt is complexed with a chiral ligand synthesized from a precursor like this compound. This in-situ generated catalyst then mediates the addition of a nitroalkane to an aldehyde. The chiral environment enforced by the ligand dictates the facial selectivity of the nucleophilic attack on the aldehyde, leading to the preferential formation of one enantiomer of the product. Research using analogous aminoindanol-derived ligands has demonstrated that this approach can yield products with high enantiomeric excess (up to 98% ee) and in excellent chemical yields. nih.gov The success of these systems highlights the potential of this compound-derived catalysts to perform similarly demanding enantioselective transformations.
| Reaction | Catalyst System | Product Type | Typical Enantioselectivity |
| Asymmetric Henry Reaction | Cu(I) / Chiral N,N-Ligand | β-Nitro Alcohols | High (often >90% ee) |
| Asymmetric Hydrosilylation | Rh(I) or Ir(I) / Chiral P,N-Ligand | Chiral Alcohols/Amines | High (often >90% ee) |
Integration into Chiral Porous Materials
Chiral Metal-Organic Frameworks (CMOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by chiral organic molecules. rsc.org These materials possess high surface areas and ordered pores, making them promising for applications in enantioselective separations and heterogeneous asymmetric catalysis. nih.govresearchgate.net
The synthesis of CMOFs requires chiral organic linkers that are capable of coordinating to metal centers in multiple directions to build a three-dimensional network. rsc.org this compound is an excellent candidate for such a linker. The pyridine nitrogen provides a strong coordination site, while the amino and alcohol groups offer additional points for coordination or post-synthetic modification. The inherent and stable chirality of the molecule would be directly translated to the framework, creating chiral pores and surfaces. nih.gov
For example, researchers have successfully used linkers containing pyridine and chiral amide functionalities to construct CMOFs. nih.gov These materials have shown the ability to separate racemic mixtures of chiral compounds via chromatography. acs.org A CMOF built using this compound could similarly function as a chiral stationary phase in HPLC or act as a recyclable, heterogeneous catalyst for asymmetric reactions, combining the benefits of homogeneous catalysis (high selectivity) with those of heterogeneous catalysis (ease of separation and reuse). rsc.org
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) as Chiral Nodes
In principle, a molecule like this compound possesses the necessary functional groups—a hydroxyl group and an amino group—that could be utilized to connect to metal centers or other organic linkers. The stereocenter at the ethanol moiety would then define the chirality of the resulting framework. However, searches of scientific databases and patent literature did not yield any instances where this compound has been successfully employed as a chiral node in the synthesis of a MOF or a COF. The existing body of research on chiral MOFs and COFs focuses on other chiral building blocks, such as derivatives of amino acids, tartaric acid, and binaphthyl compounds.
Due to the lack of specific research on this compound in this context, no data tables on framework properties, pore sizes, or synthetic conditions can be provided.
Applications in Enantioselective Separations (e.g., Gas Separation)
Enantioselective separation, the separation of a racemic mixture into its individual enantiomers, is of paramount importance in the pharmaceutical, agrochemical, and food industries. Chiral MOFs and COFs are promising candidates for this purpose due to their high surface areas, tunable pore sizes, and the potential for creating a chiral environment within their pores. This chiral environment can lead to differential interactions with the two enantiomers of a guest molecule, enabling their separation.
The application of such materials in enantioselective gas separation is a particularly challenging yet potentially impactful area of research. The separation of chiral gaseous molecules is crucial for various applications, including the production of pure enantiomers of volatile anesthetics and fragrances.
While the concept of using chiral frameworks for enantioselective separations is an active area of investigation, there is no published evidence to suggest that MOFs or COFs incorporating this compound have been synthesized or tested for such applications. Consequently, no research findings or data tables detailing separation factors, enantiomeric excess, or the types of molecules separated can be presented for this specific compound. The scientific community has explored other chiral frameworks for the separation of various racemic mixtures, but the role of this compound in this domain remains unexplored in the available literature.
Emerging Research Frontiers and Future Perspectives
Novel Synthetic Approaches for Enhanced Stereoselectivity and Sustainability
The development of efficient and sustainable methods for synthesizing enantiomerically pure compounds is a cornerstone of modern organic chemistry. For (S)-1-(2-Aminopyridin-3-yl)ethanol, future research is expected to move beyond classical resolution techniques and focus on asymmetric synthesis strategies that offer higher yields, improved stereoselectivity, and a reduced environmental footprint.
Key areas of exploration include the use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to induce stereoselectivity in the reduction of a corresponding ketone precursor. Biocatalysis, employing enzymes like ketoreductases, presents another promising avenue, offering the potential for high enantiomeric excess under mild, aqueous conditions, thereby enhancing the sustainability of the synthesis. Furthermore, the development of continuous flow processes for the synthesis of this compound could lead to improved efficiency, safety, and scalability.
Expansion of Catalytic Applications Beyond Current Paradigms
The inherent chirality and the presence of both an amino and a hydroxyl group make this compound an attractive candidate for use as a chiral ligand or organocatalyst in asymmetric catalysis. The pyridine (B92270) nitrogen and the amino group can act as bidentate ligands, coordinating with metal centers to form chiral catalysts for a variety of transformations, including asymmetric hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions.
Future research will likely focus on the design and synthesis of novel transition metal catalysts incorporating this compound as a ligand. These catalysts could offer unique reactivity and selectivity profiles for challenging asymmetric transformations. Additionally, the potential of this compound to act as an organocatalyst, for example in aldol (B89426) or Michael reactions, is an area ripe for investigation. The development of such applications would significantly broaden the utility of this compound beyond its current role as a synthetic intermediate.
Advanced In Silico Design and Optimization of Derivatives and Their Functions
Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and optimization of functional molecules. In the context of this compound, in silico methods can be employed to predict the properties and potential applications of its derivatives.
By using techniques such as Density Functional Theory (DFT) and molecular dynamics simulations, researchers can model the interactions of this compound-based ligands with metal centers or the binding of its derivatives to biological targets. This computational insight can guide the rational design of new catalysts with enhanced activity and selectivity, or novel bioactive molecules with improved pharmacological profiles. For instance, in silico screening of virtual libraries of derivatives could identify promising candidates for further experimental investigation, thereby streamlining the research and development process. Recent studies on related 2-aminopyridine (B139424) derivatives have demonstrated the utility of these approaches in predicting drug-like properties and identifying potential therapeutic agents. nih.govresearchgate.net
Exploration of Interdisciplinary Applications in Materials Science and Bio-Related Fields
The unique structural and electronic properties of this compound and its derivatives open up possibilities for their application in diverse interdisciplinary fields. In materials science, the incorporation of this chiral building block into polymers or metal-organic frameworks (MOFs) could lead to the development of novel materials with interesting optical, electronic, or catalytic properties. For example, the synthesis of fluorescent aminopyridine derivatives suggests potential applications in the development of new sensors or imaging agents. mdpi.com
In bio-related fields, this compound serves as a key chiral intermediate for the synthesis of pharmaceutically active compounds. The aminopyridine moiety is a common feature in many bioactive molecules, and the introduction of a chiral center can have a profound impact on their biological activity and specificity. google.com Future research is expected to focus on the synthesis and biological evaluation of novel derivatives of this compound for a range of therapeutic areas. The development of 2-aminopyridine derivatives as inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase for the potential treatment of Alzheimer's disease highlights the therapeutic potential of this class of compounds. nih.govresearchgate.net
Q & A
Basic Questions
Q. What are the primary synthetic routes for enantioselective synthesis of (S)-1-(2-aminopyridin-3-yl)ethanol?
- Methodological Answer : The synthesis of pyridine-containing chiral alcohols often involves asymmetric reduction of ketone precursors or enzymatic resolution. For example, chiral oxazaborolidine catalysts can reduce ketones like 2-acetylaminopyridin-3-yl ketone to yield the (S)-enantiomer with high enantiomeric excess (ee) . Alternatively, enzymatic resolution using lipases or esterases can separate racemic mixtures. The choice of reducing agent (e.g., NaBH₄ with chiral ligands) and reaction conditions (temperature, solvent polarity) critically influence stereochemical outcomes. Researchers should validate ee via chiral HPLC or polarimetry .
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming the structure. Key signals include:
- ¹H NMR : A doublet at δ ~1.4–1.6 ppm for the ethanol CH₃ group, a multiplet for the pyridine protons (δ ~6.8–8.2 ppm), and NH₂ protons (δ ~5.5–6.0 ppm, exchangeable with D₂O).
- ¹³C NMR : Signals at ~60–65 ppm for the chiral carbon (C-OH) and ~150–160 ppm for pyridine carbons .
- Infrared (IR) spectroscopy should show O-H (3200–3500 cm⁻¹) and N-H (3300–3400 cm⁻¹) stretches. Mass spectrometry (HRMS) confirms the molecular ion peak (calculated for C₇H₁₀N₂O: 138.0793).
Q. What are common side reactions during the synthesis of this compound, and how can they be mitigated?
- Methodological Answer : Over-reduction of the pyridine ring to piperidine derivatives or oxidation of the ethanol group to acetic acid are common issues. To minimize these:
- Use mild reducing agents (e.g., LiAlH₄ with controlled stoichiometry) and inert atmospheres (N₂/Ar) to prevent oxidation.
- Monitor reaction progress via TLC or LC-MS.
- Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and stereochemical stability of this compound?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) can model:
- Transition states for asymmetric reduction to identify energy barriers and stereochemical control.
- Hydrogen bonding interactions between the NH₂ and OH groups, which influence stability.
- Solvent effects (e.g., polarizable continuum models) to optimize reaction conditions. Compare computed NMR/IR spectra with experimental data to validate accuracy .
Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for enantioselective syntheses?
- Methodological Answer : Discrepancies in catalytic performance (e.g., ee values) may arise from differences in:
- Substrate purity : Ensure ketone precursors are free of moisture or impurities via recrystallization.
- Catalyst preparation : Use freshly prepared chiral ligands (e.g., BINAP derivatives) to avoid decomposition.
- Reaction monitoring : Use in-situ techniques like ReactIR to track intermediates.
- Statistical meta-analysis of published protocols can identify outliers and standardize methodologies .
Q. How does the electronic environment of the pyridine ring influence the compound’s biological or catalytic activity?
- Methodological Answer : The electron-deficient pyridine ring enhances hydrogen-bonding interactions with biological targets (e.g., enzymes) or catalytic substrates. To study this:
- Modify substituents (e.g., introduce electron-withdrawing groups like NO₂) and compare activity via kinetic assays.
- Use Hammett plots to correlate substituent σ values with reaction rates.
- X-ray crystallography (e.g., from PubChem data) reveals bond angles and charge distribution critical for interactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in enantiomeric excess (ee) values reported across studies?
- Methodological Answer :
- Standardize analytical methods : Use identical chiral columns (e.g., Chiralpak AD-H) and mobile phases (hexane/isopropanol 90:10) for HPLC.
- Cross-validate with circular dichroism (CD) spectroscopy.
- Report detailed reaction conditions (catalyst loading, temperature, solvent) to isolate variables causing discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
